Copper-Catalyzed α‑Alkylation: (R)-DTBM-SEGPHOS Delivers 95–97 % ee vs. 36 % ee for (R)-BINAP
In the Cu(I)-catalyzed asymmetric α‑alkylation of 2‑acylimidazoles, (R)-DTBM-SEGPHOS afforded the product in 95 % ee under initial screening conditions (entry 10), rising to 97 % ee upon optimization (entry 14). Under identical conditions, (R)-BINAP gave only 36 % ee (entry 1), (R)-SEGPHOS gave 38 % ee (entry 8), and (R)-DM-SEGPHOS gave 61 % ee (entry 9) [1].
| Evidence Dimension | Enantioselectivity (% ee) in α‑alkylation of 2‑acylimidazoles with benzyl bromide |
|---|---|
| Target Compound Data | 95 % ee (entry 10); 97 % ee (entry 14, optimized) |
| Comparator Or Baseline | (R)-BINAP: 36 % ee; (R)-SEGPHOS: 38 % ee; (R)-DM-SEGPHOS: 61 % ee |
| Quantified Difference | Δ ≥ 59 percentage points versus (R)-BINAP; Δ ≥ 36 points versus (R)-DM-SEGPHOS |
| Conditions | CuOAc (10 mol %), ligand (12 mol %), Cs₂CO₃ (2.0 equiv), benzyl bromide, toluene, 60 °C; ee determined by chiral-stationary-phase HPLC |
Why This Matters
An ee gain of ~60 percentage points determines whether an asymmetric catalytic method is practically useful for synthesizing enantiopure pharmaceutical intermediates or remains a scientific curiosity.
- [1] Li, Y.; Liu, D.; Zhang, Z.; Zhang, W. Copper(I)-Catalyzed Enantioselective α‑Alkylation of 2‑Acylimidazoles. J. Am. Chem. Soc. 2024, 146, 34265–34273 (PMC11669174, Table 1, entries 1, 8, 9, 10, 14). View Source
